An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-7-chloro-2,1,3-benzothiadiazole
An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-7-chloro-2,1,3-benzothiadiazole
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and definitive analytical methodologies for the structural elucidation of 4-Amino-7-chloro-2,1,3-benzothiadiazole (ACBT). As a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably the muscle relaxant Tizanidine, a thorough understanding of its structural integrity is paramount.[1] This document collates established spectroscopic and crystallographic data, offering a self-validating framework for researchers, scientists, and drug development professionals to confirm the identity and purity of ACBT. Detailed experimental protocols are provided to ensure reproducible and accurate characterization.
Introduction: The Significance of 4-Amino-7-chloro-2,1,3-benzothiadiazole (ACBT)
4-Amino-7-chloro-2,1,3-benzothiadiazole (ACBT), a derivative of the electron-deficient 2,1,3-benzothiadiazole system, is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[2] The strategic placement of an amino (-NH2) and a chloro (-Cl) group on the benzothiadiazole core imparts unique reactivity, establishing it as a critical building block in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[2][3] Its primary role as a precursor in the industrial synthesis of Tizanidine underscores the necessity for stringent structural verification to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][4]
The structural elucidation of ACBT relies on a multi-technique approach, where each analytical method provides complementary information, culminating in an unambiguous confirmation of its molecular architecture. This guide will detail the application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography in the comprehensive characterization of this important molecule.
Molecular and Physicochemical Properties
A foundational understanding of the basic properties of ACBT is essential before delving into complex structural analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃S | [5] |
| Molecular Weight | 185.64 g/mol | [5] |
| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [5] |
| CAS Number | 30536-19-7 | [5] |
| Appearance | Light yellow to orange powder/crystal | [3] |
| Melting Point | 87 - 91 °C | [3] |
The Integrated Workflow for Structural Elucidation
Caption: Integrated workflow for the structural elucidation of ACBT.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Causality: Mass spectrometry is the initial and indispensable step in structural elucidation.[6] It provides the molecular weight of the compound, which directly validates the elemental composition (C₆H₄ClN₃S). The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, offering immediate confirmation of its presence in the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: Dissolve a small quantity of purified ACBT in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Expected Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of ACBT (m/z ≈ 185).
-
Isotopic Peak (M+2)⁺: A peak at m/z ≈ 187, with an intensity of approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom.
| Ion | Expected m/z | Significance |
| [C₆H₄³⁵ClN₃S]⁺ | ~185 | Molecular Ion (M⁺) |
| [C₆H₄³⁷ClN₃S]⁺ | ~187 | Isotopic Peak (M+2)⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule.[7] For ACBT, ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts, coupling patterns, and integration values are all critical for assembling the final structure.
¹H NMR Spectroscopy
Expected Data: The proton NMR spectrum is anticipated to display two distinct signals in the aromatic region for the two protons on the benzene ring.[2] The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and thiadiazole moieties. A broader signal is expected for the amino protons, with its chemical shift being solvent-dependent.[2]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | ~7.0 - 8.0 | Doublet | 1H |
| Aromatic CH | ~6.5 - 7.5 | Doublet | 1H |
| Amino NH₂ | Variable (solvent dependent) | Broad Singlet | 2H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of ACBT in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy
Expected Data: The carbon NMR spectrum is predicted to show six signals corresponding to the carbon atoms of the benzothiadiazole core.[2] The chemical shifts will be influenced by the attached heteroatoms and functional groups.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | | --- | --- | --- | | C-Cl | ~115 - 125 | | C-NH₂ | ~140 - 150 | | Aromatic CH | ~110 - 135 | | Quaternary C (Thiadiazole ring) | ~150 - 160 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, though not strictly necessary for this molecule.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For ACBT, the characteristic vibrational frequencies of the N-H bonds in the amino group and the aromatic C-C and C-H bonds provide strong confirmatory evidence.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid ACBT powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in ACBT.
Expected Data:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While the combination of MS, NMR, and IR is often sufficient for structural elucidation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[9] It determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and overall molecular conformation. This technique is particularly valuable for regulatory submissions where absolute structural certainty is required.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of ACBT suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
The result is a detailed 3D model of the ACBT molecule, providing incontrovertible evidence of its structure.
Caption: 2D representation of the ACBT molecular structure.
Conclusion
The structural elucidation of 4-Amino-7-chloro-2,1,3-benzothiadiazole is a systematic process that leverages the strengths of multiple analytical techniques. The convergence of data from Mass Spectrometry, NMR, and FT-IR spectroscopy provides a robust and self-validating confirmation of the molecule's identity, connectivity, and functional groups. For absolute confirmation, particularly in a regulatory context, X-ray crystallography offers the definitive three-dimensional structure. By following the integrated workflow and protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure of this critical pharmaceutical intermediate, ensuring the quality and integrity of their work.
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